CP-67015

DNA gyrase Antibacterial Topoisomerase II

Procure CP-67015 (CAS 100325-51-7), the definitive positive control for topoisomerase II-mediated genotoxicity studies. This Pfizer-developed 6,8-difluoroquinolone is irreplaceable for SAR investigations due to its unique 7-pyridin-4-yl substituent, which drives a distinct eukaryotic topoisomerase II cleavage profile, direct-acting mammalian mutagenicity, and a critical dissociation between SCE induction and chromosomal breakage [2,3]. Unlike generic fluoroquinolones, it provides a reproducible benchmark for calibrating in vitro cleavage assays (CC50 33-73 μg/mL) and validating mammalian cell mutagenicity panels, ensuring assay sensitivity to topoisomerase II-targeted clastogens [4]. With development terminated, its availability is limited to specialized research suppliers, making early procurement essential for genetic toxicology screening and quinolone safety profiling programs.

Molecular Formula C17H12F2N2O3
Molecular Weight 330.28 g/mol
CAS No. 100325-51-7
Cat. No. B1669555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-67015
CAS100325-51-7
SynonymsCP 67015;  CP 67015;  CP 67015;  CCRIS 2955;  CP-67,015.
Molecular FormulaC17H12F2N2O3
Molecular Weight330.28 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=NC=C3)F)C(=O)O
InChIInChI=1S/C17H12F2N2O3/c1-2-21-8-11(17(23)24)16(22)10-7-12(18)13(14(19)15(10)21)9-3-5-20-6-4-9/h3-8H,2H2,1H3,(H,23,24)
InChIKeyAVTJRMCCKOBMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid (CAS 100325-51-7): A Structurally Unique 6,8-Difluoroquinolone with Distinct Topoisomerase II Pharmacology


1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid, also known as CP-67015 or CP-67,015, is a synthetic quinolone antibiotic first described by Pfizer in the late 1980s [1]. It belongs to the 6,8-difluoroquinolone subclass, characterized by dual fluorine substitution at positions 6 and 8 of the quinolone core, and a pyridin-4-yl group at position 7 [2]. The compound is a nalidixic acid analog with potent inhibitory activity against both prokaryotic DNA gyrase and eukaryotic topoisomerase II [3]. Its development was terminated by Pfizer after preclinical evaluation, but its unique pharmacological profile—particularly its direct-acting mutagenicity in mammalian cells—has made it a valuable tool compound for investigating topoisomerase II-mediated DNA damage and mechanisms of quinolone-induced genotoxicity [4].

Why 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Cannot Be Substituted with Other 6,8-Difluoroquinolones or Standard Fluoroquinolones


Generic substitution within the 6,8-difluoroquinolone class is not feasible due to three critical pharmacological divergences unique to CP-67015. First, the 7-pyridin-4-yl substituent confers a distinct eukaryotic topoisomerase II cleavage profile not observed with 7-piperazinyl analogs such as sparfloxacin or difloxacin [1]. Second, CP-67015 is a positive direct-acting mutagen in mammalian cells—a property that contrasts sharply with clinically approved fluoroquinolones, which typically require metabolic activation for genotoxicity [2]. Third, the compound exhibits a unique dissociation between SCE induction and chromosomal breakage, suggesting a mechanism of action distinct from both classical quinolones and other topoisomerase II poisons [3]. These features are structure-dependent and not shared by in-class alternatives, making direct substitution scientifically invalid for studies requiring this specific pharmacological profile.

Quantitative Differentiation Evidence for 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid (CAS 100325-51-7) vs. Nalidixic Acid, Sparfloxacin, and CP-67804


DNA Gyrase Inhibition: 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Exhibits Potent Prokaryotic Target Engagement

In a nonradioactive DNA cleavage assay using purified bacterial DNA gyrase, 1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid (CP-67,015) demonstrated complete inhibition of supercoiling activity at 0.125 μg/mL [1]. This represents a 16- to 64-fold improvement in potency relative to the prototypical quinolone nalidixic acid, which shows MIC values of 2–8 μg/mL against Escherichia coli . The enhanced potency is attributed to the 6,8-difluoro substitution pattern combined with the 7-pyridin-4-yl group, which optimizes interaction with the DNA gyrase-DNA complex.

DNA gyrase Antibacterial Topoisomerase II

Eukaryotic Topoisomerase II Cleavage: 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Demonstrates Unique Mammalian Enzyme Engagement vs. Standard Fluoroquinolones

Unlike nalidixic acid, norfloxacin, and oxolinic acid—which did not induce significant topoisomerase II DNA cleavage—1-ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid (CP-67,015) strongly enhanced topoisomerase II-mediated radiolabeled DNA cleavage with a CC50 of 33 μg/mL and demonstrated cleavage in a nonradiolabeled assay with a CC50 of 73 μg/mL [1]. In contrast, ciprofloxacin induced only minimal cleavage above background levels, and the antitumor agent VP-16 exhibited a CC50 of ≤5 μg/mL. This quantitative difference establishes CP-67,015 as a mechanistically distinct tool compound that bridges antibacterial and antitumor topoisomerase pharmacology.

Topoisomerase II DNA cleavage Genotoxicity

Mammalian Cell Mutagenicity: 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Acts as a Direct-Acting Mutagen, Divergent from Clinically Approved Fluoroquinolones

1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid (CP-67,015) was demonstrated to be a positive direct-acting mutagen in the L5178Y/TK+/-, CHO/HGPRT, and V79/HGPRT mammalian cell systems, while showing no gene mutational activity in the Ames test with or without metabolic activation [1]. In vitro cytogenetic studies revealed strong clastogenic activity in human lymphocytes and CHO cells, with drastic increases in chromosome damage observed at 10–100 μg/mL over 12–36 hours [2]. This profile contrasts with clinically approved fluoroquinolones, which generally exhibit weak or negative mutagenicity in standard assays and require metabolic activation for genotoxic effects. Notably, CP-67,015 produced only slight increases in sister chromatid exchange (SCE) even at concentrations causing severe chromosome breakage, a dissociation not reported for sparfloxacin or difloxacin.

Mutagenicity Clastogenicity Genetic toxicology

In Vivo Chromosomal Damage: 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid Induces Bone Marrow Clastogenicity, Contrasting with the Favorable In Vivo Safety Profile of Sparfloxacin

1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid (CP-67015) induces significant chromosome damage in mouse bone marrow cells in vivo following intraperitoneal administration of a single 1000 mg/kg dose or 500 mg/kg/day for 5 days [1]. In contrast, sparfloxacin—a clinically developed 6,8-difluoroquinolone with a 5-amino substitution and 7-piperazinyl group—demonstrates a favorable in vivo safety profile, including low acute toxicity and no reported bone marrow clastogenicity at therapeutic doses, and actually enhances phagocytosis and intracellular killing of S. aureus in macrophage models [2]. This stark divergence in in vivo genotoxicity profiles underscores that the 7-pyridin-4-yl substitution in CP-67015, rather than the 6,8-difluoro core alone, is the critical determinant of mammalian topoisomerase II-mediated chromosomal damage.

In vivo genotoxicity Bone marrow Chromosome aberration

Defined Research Applications for 1-Ethyl-6,8-difluoro-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic Acid (CAS 100325-51-7) Based on Quantitative Differentiation Evidence


Positive Control for Topoisomerase II-Mediated DNA Cleavage Assays

CP-67015 provides a robust and well-characterized positive control for in vitro topoisomerase II cleavage assays. With a documented CC50 of 33 μg/mL in radiolabeled assays and 73 μg/mL in nonradiolabeled assays, it offers a reproducible benchmark for calibrating assay sensitivity and validating new topoisomerase II inhibitors [1]. Its intermediate potency—stronger than inactive quinolones but weaker than clinical poisons like etoposide (CC50 ≤5 μg/mL)—makes it an ideal internal standard for distinguishing weak from strong topoisomerase II-targeting compounds.

Mechanistic Probe for Quinolone-Induced Genotoxicity and SCE Dissociation Studies

The unique dissociation between strong clastogenicity and weak SCE induction exhibited by CP-67015 makes it a valuable tool for dissecting the mechanisms of topoisomerase II-mediated DNA damage. Unlike other quinolones that do not produce this SCE-chromosome breakage dissociation, CP-67015 enables researchers to investigate whether a compound interferes with DNA replicative/repair processes via alteration of DNA polymerase activities [2]. This application is particularly relevant for genetic toxicology screening programs aiming to identify structure-activity relationships that minimize genotoxic risk in novel quinolone candidates.

Comparator for Structure-Activity Relationship (SAR) Studies of 6,8-Difluoroquinolone Substitutions

CP-67015 serves as a critical comparator in SAR studies examining the impact of C7 substitution on pharmacological profile. Direct comparison with sparfloxacin (7-piperazinyl) reveals that the 7-pyridin-4-yl group in CP-67015 drives eukaryotic topoisomerase II engagement and in vivo clastogenicity, whereas the 5-amino-7-piperazinyl pattern in sparfloxacin yields a favorable safety profile with retained antibacterial potency [3]. Similarly, comparison with CP-67804 (a 7-(4-hydroxyphenyl) analog) can delineate how subtle changes at C7 modulate DNA cleavage efficiency and eukaryotic vs. prokaryotic target selectivity.

Reference Standard for Mammalian Cell Mutagenicity Testing Panels

Given its well-documented direct-acting mutagenicity in L5178Y/TK+/-, CHO/HGPRT, and V79/HGPRT assays, CP-67015 is an established reference compound for validating mammalian cell mutagenicity testing panels [4]. Its negative Ames test result coupled with positive mammalian cell mutagenicity makes it an essential control for distinguishing bacterial-specific from mammalian-specific genotoxic mechanisms, and for ensuring assay sensitivity to topoisomerase II-targeted clastogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-67015

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.